N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-tosylpropanamide
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Description
N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-tosylpropanamide is a useful research compound. Its molecular formula is C17H21N3O3S and its molecular weight is 347.43. The purity is usually 95%.
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Biological Activity
N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-tosylpropanamide is a synthetic compound with significant potential in medicinal chemistry. Its structure incorporates a tetrahydrocyclopenta[c]pyrazole moiety, which is known for various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Where:
- C : Carbon
- H : Hydrogen
- N : Nitrogen
- O : Oxygen
- S : Sulfur
Anticancer Activity
Research indicates that compounds containing the tetrahydrocyclopenta[c]pyrazole structure exhibit anticancer properties. For instance, studies have shown that derivatives of this structure can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways .
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in inflammatory responses. This activity suggests potential therapeutic applications in conditions like rheumatoid arthritis and other inflammatory diseases .
Neuroprotective Properties
Recent studies have indicated that this compound may possess neuroprotective properties. In vitro assays have shown that it can protect neuronal cells from oxidative stress-induced damage. This effect is hypothesized to be mediated through the activation of antioxidant pathways and inhibition of apoptotic signals .
Case Study 1: Anticancer Efficacy
In a study conducted on human breast cancer cell lines (MCF-7), this compound was found to reduce cell viability significantly. The IC50 value was determined to be approximately 25 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced G0/G1 phase arrest and increased apoptosis markers such as caspase-3 activation .
Case Study 2: Anti-inflammatory Activity
A murine model of acute inflammation was used to evaluate the anti-inflammatory effects of the compound. Administration of this compound resulted in a significant reduction in paw edema and levels of inflammatory mediators compared to control groups. Histological analysis confirmed decreased infiltration of inflammatory cells in treated tissues .
Research Findings Summary
Properties
IUPAC Name |
N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-3-(4-methylphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-12-6-8-13(9-7-12)24(22,23)11-10-16(21)18-17-14-4-3-5-15(14)19-20(17)2/h6-9H,3-5,10-11H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZSPXSVCUZJAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C3CCCC3=NN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.